trans-2-(4-Ethylpiperidin-1-yl)cyclobutan-1-ol
Overview
Description
Trans-2-(4-Ethylpiperidin-1-yl)cyclobutan-1-ol is a useful research compound. Its molecular formula is C11H21NO and its molecular weight is 183.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Inorganic Crystal Engineering
An innovative approach to inorganic crystal engineering involves the in situ formation of a cyclobutane-linked tetrapyridyl ligand, which is linked by silver ions. This method represents a new direction for constructing three-dimensional networks (Blake et al., 1997).
Organic Synthesis and Stereochemistry
The synthesis of various cyclobutane derivatives, including 1-[cis-3-(hydroxymethyl)cyclobutyl]-uracil, -thymine, and -cytosine, has been achieved with good overall yield, demonstrating the versatility of cyclobutane rings in organic synthesis (Frieden et al., 1998).
Photodimerization and Cycloaddition Reactions
The photodimerization of (Z)-4-styrylpyridine through a cation–π interaction to form cis–cis–trans cyclobutane dimers showcases the potential for precise control over the stereochemistry of cyclobutane derivatives in chemical reactions (Yamada et al., 2010).
Material Science Applications
Furfural-derived diacid, prepared through photoreaction, exemplifies the application of cyclobutane derivatives in sustainable material synthesis. This diacid serves as a unique, semirigid diacid building block for green polymer synthesis, demonstrating the cyclobutane ring's potential in the development of new materials (Wang et al., 2018).
Stereoselective Synthesis
The stereoselective synthesis of piperidines from alkoxy-substituted donor-acceptor cyclobutanes, catalyzed by Ytterbium triflate, highlights the strategic use of cyclobutane derivatives in achieving high trans stereoselectivity in the synthesis of complex nitrogen-containing cycles (Moustafa & Pagenkopf, 2010).
Properties
IUPAC Name |
(1R,2R)-2-(4-ethylpiperidin-1-yl)cyclobutan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO/c1-2-9-5-7-12(8-6-9)10-3-4-11(10)13/h9-11,13H,2-8H2,1H3/t10-,11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDDQCHLAMZMUAX-GHMZBOCLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCN(CC1)C2CCC2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1CCN(CC1)[C@@H]2CC[C@H]2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.